molecular formula C6H2Cl6O2 B14580994 2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one CAS No. 61626-03-7

2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one

Cat. No.: B14580994
CAS No.: 61626-03-7
M. Wt: 318.8 g/mol
InChI Key: UFTFLLDOCPHZQX-UHFFFAOYSA-N
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Description

2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one is a polyhalogenated organic compound. It consists of a six-carbon ring with multiple chlorine atoms and a hydroxyl group attached to it. This compound is part of a broader class of hexachlorocyclohexanes, which are known for their various industrial and pesticidal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one typically involves the chlorination of cyclohexene. The process can be carried out under radical addition conditions using chlorine gas (Cl₂) and ultraviolet light (hν) or heat (Δ). The reaction proceeds through multiple steps of radical dichlorination, leading to the formation of the hexachlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexachlorocyclohexanone, while reduction can produce hexachlorocyclohexane.

Scientific Research Applications

2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of halogenation on the stability and reactivity of cyclohexane derivatives.

    Biology: The compound is investigated for its potential effects on biological systems, including its role as a persistent organic pollutant.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.

    Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pesticides.

Mechanism of Action

The mechanism of action of 2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one involves its interaction with various molecular targets. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition or activation of specific pathways. Its high degree of chlorination makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexachlorocyclohexane: A fully chlorinated derivative of cyclohexane.

    2,2,3,4,5,6-Hexachlorocyclohexanone: A ketone derivative with similar chlorination patterns.

    2,2,3,4,6,6-Hexachlorocyclohexanol: An alcohol derivative with similar chlorination patterns.

Uniqueness

2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one is unique due to the presence of both hydroxyl and multiple chlorine groups on the same cyclohexane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61626-03-7

Molecular Formula

C6H2Cl6O2

Molecular Weight

318.8 g/mol

IUPAC Name

2,2,3,4,6,6-hexachloro-5-hydroxycyclohex-3-en-1-one

InChI

InChI=1S/C6H2Cl6O2/c7-1-2(8)5(9,10)4(14)6(11,12)3(1)13/h3,13H

InChI Key

UFTFLLDOCPHZQX-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(C(=O)C1(Cl)Cl)(Cl)Cl)Cl)Cl)O

Origin of Product

United States

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